N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a tetrahydroquinoline core substituted with a trifluoromethyl benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 1,2,3,4-tetrahydroquinoline with 2-methylpropanoyl chloride, followed by the introduction of the trifluoromethyl benzamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-(TRIFLUOROMETHYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-(TRIFLUOROMETHYL)BENZAMIDE: Similar in structure but with different substituents.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
The uniqueness of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-4-(TRIFLUOROMETHYL)BENZAMIDE lies in its combination of a tetrahydroquinoline core with a trifluoromethyl benzamide group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H21F3N2O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-11-3-4-15-12-17(9-10-18(15)26)25-19(27)14-5-7-16(8-6-14)21(22,23)24/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,27) |
InChI Key |
SQWUGAFPIZFMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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